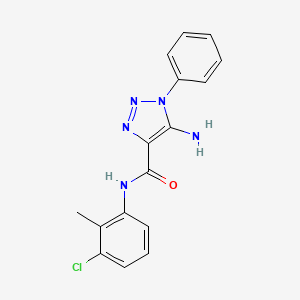

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative featuring:

- A 1-phenyl group at position 1 of the triazole ring.

- A 5-amino group at position 3.

- A carboxamide group at position 4, substituted with a 3-chloro-2-methylphenyl moiety.

The presence of halogen (Cl) and methyl groups in this compound suggests enhanced lipophilicity and steric effects, which may influence its biological activity and metabolic stability.

Properties

IUPAC Name |

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O/c1-10-12(17)8-5-9-13(10)19-16(23)14-15(18)22(21-20-14)11-6-3-2-4-7-11/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFZQCKGDDKPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141263 | |

| Record name | 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-70-5 | |

| Record name | 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

Substitution reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

Chlorination and methylation: The 3-chloro-2-methylphenyl group can be introduced through chlorination and methylation reactions of the corresponding phenyl derivative.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, an amino group, a chloro-substituted aromatic ring, and a carboxamide moiety. Its molecular formula is with a molecular weight of approximately 251.68 g/mol. The presence of these functional groups allows for diverse chemical reactivity, making it suitable for various applications.

Pharmacological Potential

Research indicates that 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may exhibit significant biological activity. It has been studied for its interactions with several biological targets:

- Pregnane X Receptor (PXR) : This receptor plays a crucial role in drug metabolism. Studies have shown that the compound can bind to PXR, suggesting its potential use in designing drugs that modulate this pathway for better therapeutic outcomes .

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Cancer Research

The compound has also been evaluated for its anti-cancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- In vitro studies demonstrated that it could induce apoptosis in breast cancer cells by activating caspase pathways .

Synthesis of Novel Compounds

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide serves as an important intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities.

Data Tables

| Application Area | Details | References |

|---|---|---|

| Pharmacology | Interaction with PXR; potential drug metabolism modulation | |

| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens | |

| Cancer Research | Induces apoptosis in cancer cell lines; inhibits proliferation | |

| Synthesis of Derivatives | Used as an intermediate for synthesizing other bioactive compounds |

Case Study 1: Interaction with PXR

A study conducted by researchers explored the binding affinity of 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide to the PXR receptor. The results indicated a significant affinity which could lead to advancements in drug design aimed at improving metabolic profiles of pharmaceuticals.

Case Study 2: Anticancer Properties

In another investigation focused on breast cancer treatment, the compound was tested against multiple cancer cell lines. Results showed that it inhibited cell growth significantly compared to controls, suggesting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among triazole carboxamides lie in their substituent patterns. Below is a comparative table of select analogues:

Key Observations

Halogenation Effects: Chlorine and fluorine substituents enhance lipophilicity and target binding (e.g., 380.2 g/mol compound with Cl/F groups has logP = 3.55 ). Dichlorophenyl derivatives (e.g., 2,5-dichloro) show pronounced antiproliferative activity against renal cancer cells .

Steric and Electronic Modifications :

- Methyl groups (e.g., 3-chloro-2-methylphenyl in the target compound) may improve metabolic stability by blocking oxidative degradation.

- Methoxy groups (e.g., in ) increase solubility but reduce membrane permeability.

Biological Activity Trends :

- Anticancer Activity : Strongly correlates with electron-withdrawing substituents (Cl, F) and aromatic bulk .

- Neuroprotective Effects : Observed in compounds with fluorinated benzyl groups (e.g., 4-fluorobenzyl in ).

Research Findings and Mechanistic Insights

Anticancer Potential

- Analogues like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide inhibit cancer cell proliferation via interactions with DNA repair pathways or apoptosis induction .

Biological Activity

5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 327.76 g/mol. Its structure features a triazole ring, an amino group, and a chloro-substituted aromatic ring, which contribute to its diverse chemical reactivity and biological interactions.

Research indicates that 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide interacts with various enzymes and receptors. Notably, it has been studied for its binding affinity to the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport. The compound's mechanism typically involves binding to specific molecular targets, altering their activity and leading to various biological effects.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar triazole structures exhibit significant antibacterial and antifungal activities . The presence of the triazole moiety in 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide suggests potential effectiveness against resistant microbial strains.

Anti-inflammatory Effects

Triazole compounds have been reported to possess anti-inflammatory properties. For instance, related triazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro . The structural characteristics of 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may also confer similar anti-inflammatory benefits.

Anticancer Potential

The triazole scaffold has been extensively studied for its anticancer activity. Compounds featuring this structure have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Preliminary studies on 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide suggest it may also exhibit anticancer properties.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

- Antimicrobial Study : A study evaluated a series of triazole compounds against Staphylococcus aureus and E. coli. The results indicated that compounds with similar functional groups showed significant inhibition zones compared to controls .

- Anti-inflammatory Research : In vitro assays demonstrated that certain triazole derivatives could reduce the expression of NF-kB and other inflammatory markers in macrophages exposed to lipopolysaccharides (LPS) .

- Anticancer Evaluation : An investigation into the cytotoxic effects of triazole derivatives on HCT116 colon cancer cells revealed promising results with IC50 values indicating effective growth inhibition .

Q & A

What are the key challenges in synthesizing 5-amino-N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?

Basic Research Focus

The synthesis of triazole-carboxamide derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common challenge is achieving high regioselectivity during triazole ring formation, particularly when using azide-alkyne cycloaddition (e.g., Huisgen reaction). Low solubility of intermediates in aqueous systems can also hinder purification .

Methodological Solutions :

- Optimize reaction stoichiometry and solvent polarity (e.g., DMF or DMSO) to improve intermediate solubility .

- Employ column chromatography or recrystallization (e.g., ethanol-DMF mixtures) for purification .

- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

How can researchers address the low aqueous solubility of this compound in in vitro assays?

Advanced Research Focus

Low solubility limits bioavailability and complicates dose-response studies.

Methodological Approaches :

- Co-solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Salt Formation : Explore acidic/basic moieties in the structure for pH-dependent salt formation (e.g., hydrochloride salts) .

- Nanoformulation : Develop liposomal or polymeric nanoparticles to improve dispersibility and cellular uptake .

What experimental strategies are recommended for identifying the enzymatic targets of this compound?

Advanced Research Focus

Mechanistic studies require target validation and binding affinity quantification.

Methodology :

- Kinetic Assays : Screen against kinase or protease panels (e.g., ATPase-coupled assays) to identify inhibition profiles .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized enzyme targets .

- Molecular Docking : Use computational tools (e.g., AutoDock) to predict binding sites, followed by mutagenesis to validate critical residues .

How should researchers design in vitro studies to evaluate this compound’s anti-inflammatory or anticancer activity?

Basic Research Focus

Initial screening requires robust cell-based models.

Methodology :

- Cell Viability Assays : Use MTT or resazurin assays in cancer lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Cytokine Profiling : For anti-inflammatory studies, quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Selectivity Testing : Compare toxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .

What analytical techniques are most effective for structural characterization and purity assessment?

Basic Research Focus

Accurate structural confirmation is critical for reproducibility.

Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and triazole ring formation .

- HPLC-MS : Use C18 columns with UV detection (e.g., 254 nm) and ESI-MS for purity (>95%) and molecular ion verification .

- Thermal Analysis : DSC/TGA to assess crystallinity and decomposition profiles .

How can Design of Experiments (DoE) optimize the synthesis or biological activity of this compound?

Advanced Research Focus

DoE reduces experimental redundancy while maximizing data quality.

Methodology :

- Response Surface Methodology (RSM) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal synthesis conditions .

- Fractional Factorial Designs : Screen multiple biological variables (e.g., dose, exposure time) to prioritize key factors affecting efficacy .

What in vivo models are suitable for preclinical testing of this compound’s neuroprotective potential?

Advanced Research Focus

Neurodegenerative disease models require careful selection.

Methodology :

- Transgenic Mice : Use APP/PS1 models for Alzheimer’s studies, monitoring amyloid-β reduction via immunohistochemistry .

- Behavioral Assays : Evaluate cognitive improvement in Morris water maze or novel object recognition tests .

- Pharmacokinetics : Conduct bioavailability studies in rodents, measuring plasma and brain tissue concentrations via LC-MS/MS .

What methodologies are recommended for assessing off-target toxicity and metabolic stability?

Advanced Research Focus

Safety profiling is critical for translational research.

Methodology :

- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .

- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic interactions .

- Ames Test : Assess mutagenicity in Salmonella typhimurium strains .

How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced potency?

Advanced Research Focus

SAR requires systematic structural modifications.

Methodology :

- Analog Synthesis : Introduce substituents at the triazole 1-position or phenyl ring to modulate steric/electronic effects .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate structural features with biological activity .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

What chromatographic methods are optimal for quantifying this compound in biological matrices?

Basic Research Focus

Accurate quantification ensures reliable pharmacokinetic data.

Methodology :

- UHPLC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) for high sensitivity .

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenate cleanup .

- Validation : Follow ICH guidelines for linearity, LOD/LOQ, and inter-day precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.